molecular formula C19H17ClN4O2S B2622453 N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898611-95-5

N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2622453
CAS No.: 898611-95-5
M. Wt: 400.88
InChI Key: WJCIQUBMXAYJAS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,4-triazin-3-one core structure, a scaffold known to exhibit diverse biological activities. Its molecular structure suggests potential as a key intermediate or active compound for investigating enzyme pathways, particularly in the realm of kinase inhibition. Researchers can utilize this compound to explore the structure-activity relationships (SAR) of triazine-based molecules, aiding in the design of novel therapeutic agents. The presence of the thioether linkage and acetamide group makes it a valuable candidate for probing biochemical interactions and signal transduction mechanisms. Furthermore, compounds with similar structural motifs are frequently investigated in disease models such as liver fibrosis, where reproducible injury models are crucial for evaluating cytoprotective and antifibrotic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-6-8-13(9-7-12)10-16-18(26)22-19(24-23-16)27-11-17(25)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCIQUBMXAYJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazinyl Moiety: The triazinyl core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazinyl ring with a 2-chlorophenyl group, often using a chlorinating agent.

    Thioacetamide Linkage Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : Analogous compounds (e.g., ’s dichlorophenyl-thiazole acetamide) exhibit hydrogen-bonded dimers (N–H⋯N), suggesting the target compound may form similar networks, impacting solubility and stability .
  • Bioactivity: Chlorophenyl and triazinone motifs are associated with antimicrobial and enzyme-inhibitory activities. The target’s 4-methylbenzyl group may enhance binding to hydrophobic enzyme pockets compared to smaller substituents .
  • Lipophilicity : The LogP of the target compound is likely higher than ’s analog due to the bulky benzyl group, which could influence pharmacokinetics.

Biological Activity

N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O2SC_{19}H_{17}ClN_{4}O_{2}S, with a molecular weight of 400.9 g/mol. The compound features a triazine ring and a thioacetamide moiety, which are crucial for its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H17ClN4O2SC_{19}H_{17}ClN_{4}O_{2}S
Molecular Weight400.9 g/mol
CAS Number898611-95-5

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the triazine ring followed by thioacetylation to introduce the thioacetamide functionality. Detailed procedures can vary based on specific laboratory protocols.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazine moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

A notable study demonstrated that related triazine derivatives exhibited cytotoxic effects against MCF-7 breast cancer cells with IC50 values ranging from 1.8 µM to 4.5 µM . This suggests that this compound may possess similar or even enhanced anticancer properties.

Antimicrobial Activity

The compound's thioacetamide group may contribute to its antimicrobial properties. Research indicates that thioamide derivatives often exhibit activity against a range of bacterial strains. For example, compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition .

Case Studies

  • Case Study on Anticancer Activity : A series of triazine derivatives were synthesized and screened for their anticancer activity against the MCF-7 cell line. The most potent compounds demonstrated significant cytotoxicity comparable to established chemotherapeutics .
  • Case Study on Antimicrobial Effects : In vitro studies evaluated the antimicrobial efficacy of thioacetamide derivatives against common pathogens. Results indicated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 50 µg/mL .

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